molecular formula C18H8Cl2N2OS2 B3018705 N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 536730-25-3

N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide

Cat. No.: B3018705
CAS No.: 536730-25-3
M. Wt: 403.3
InChI Key: XLJWFIOSMPUWLV-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide is a heterocyclic compound featuring a fused acenaphthene-thiazole core linked to a 2,5-dichlorothiophene carboxamide moiety. This structure combines aromatic and electron-deficient regions, making it a candidate for applications in medicinal chemistry, particularly in antimicrobial or antitumor research.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Cl2N2OS2/c19-12-7-11(16(20)24-12)17(23)22-18-21-14-9-5-1-3-8-4-2-6-10(13(8)9)15(14)25-18/h1-7H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJWFIOSMPUWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=C(SC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide typically involves multicomponent reactions. One common method includes the condensation of acenaphthenequinone with thiazole derivatives under reflux conditions. The reaction is often catalyzed by green and recyclable magnetic nanocatalysts such as Fe3O4 NPs@GO@C4H8SO3H . The use of magnetic nanoparticles allows for easy separation of the catalyst and high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromosuccinimide (NBS) in DMF

    Reduction: Sodium borohydride (NaBH4) in ethanol

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated derivatives, while reduction can produce hydrogenated thiazole or thiophene rings.

Mechanism of Action

The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects . Additionally, the compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with biological molecules, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include:

1,3,4-Thiadiazole derivatives (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides): Key Differences: Replaces the acenaphthene-thiazole system with a 1,3,4-thiadiazole ring. Bioactivity: Exhibits antimicrobial and antitumor properties via mechanisms involving sulfur-based electrophilic interactions . Synthesis: Cyclization with iodine and triethylamine, contrasting with the target compound’s likely multi-step coupling of acenaphthene-thiazole and dichlorothiophene .

Spiro-thiazolidine derivatives (e.g., N-[naphtha[1,2b]pyrano[3,4-d]thiazol-8-yl] spirol-[3H-indole]): Key Differences: Incorporates a spirocyclic indole-thiazolidine system instead of a planar acenaphthene-thiazole. Bioactivity: Demonstrated antibacterial activity against S. aureus and E. coli (MIC: 10–50 μg/mL), comparable to ciprofloxacin (MIC: 5 μg/mL) . Advantage of Target Compound: The dichlorothiophene group may enhance membrane permeability due to increased lipophilicity .

Tetrahydrocarbazole derivatives (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide):

  • Key Differences : Features a carbazole core instead of acenaphthene-thiazole.
  • Synthesis : Relies on cyclocondensation of hydrazines, differing from the target compound’s likely carboxamide coupling .

Physicochemical and Bioactivity Comparison

Parameter Target Compound 1,3,4-Thiadiazole Derivatives Spiro-thiazolidine Derivatives
Core Structure Acenaphthene-thiazole + dichlorothiophene 1,3,4-Thiadiazole + trichloroethyl Spiro-indole-thiazolidine
Synthetic Complexity High (multi-step coupling) Moderate (one-pot cyclization) High (spirocycle formation)
Antimicrobial Activity Not reported in evidence MIC: 10–50 μg/mL (broad-spectrum) MIC: 10–50 μg/mL (gram-positive)
Electrophilic Sites Thiophene Cl, thiazole S Thiadiazole S, trichloroethyl Cl Thiazolidine S, indole N

Key Research Findings

  • Thermodynamic Stability: The fused acenaphthene system likely improves thermal stability compared to non-fused analogues (e.g., tetrahydrocarbazoles) .

Biological Activity

N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H8Cl2N2OS2C_{18}H_{8}Cl_{2}N_{2}OS_{2} with a molecular weight of approximately 392.29 g/mol. The compound features a unique combination of acenaphthoquinone, thiazole, and thiophene moieties, which contribute to its biological activity.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a wide range of biological activities including:

  • Antioxidant
  • Analgesic
  • Anti-inflammatory
  • Antimicrobial
  • Antifungal
  • Antiviral
  • Diuretic
  • Anticonvulsant
  • Neuroprotective
  • Antitumor/Cytotoxic

These activities are attributed to the structural characteristics of the thiazole ring and related functionalities within the compound.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions. A common method includes the condensation of acenaphthenequinone with thiazole derivatives under reflux conditions. Catalysts such as green and recyclable magnetic nanocatalysts (e.g., Fe3O4 NPs@GO@C4H8SO3H) are often employed to enhance reaction efficiency .

Anticancer Activity

A study evaluated the cytotoxic effects of various compounds similar to this compound against cancer cell lines MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) using the MTT assay. The results indicated that some derivatives exhibited significant cytotoxicity, suggesting potential for development as anticancer agents. Specifically, compounds showed higher potency than the positive control cisplatin against certain cell lines .

Antimicrobial Properties

Another research effort focused on the antimicrobial activity of thiazole derivatives. The study found that several derivatives demonstrated promising antifungal activity against various strains of fungi. The mechanism of action was linked to the disruption of fungal cell wall synthesis and inhibition of specific metabolic pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

Compound TypeExample CompoundBiological Activity
Acenaphthoquinone DerivativesAcenaphthoquinone-based agentsAnticancer, antimicrobial
Thiazole Derivatives6-(4-bromophenyl)imidazo[2,1-b]thiazolAnticancer
Thiophene DerivativesVarious thiophene derivativesUsed in materials science and electronics

The distinct combination of acenaphthoquinone, thiazole, and thiophene in this compound enhances its reactivity and broadens its potential applications in medicinal chemistry.

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